2-(2-Methoxyethoxy)benzaldehyde
Overview
Description
“2-(2-Methoxyethoxy)benzaldehyde” is a chemical compound with the molecular formula C10H12O3 and a molecular weight of 180.2 . It is a liquid at room temperature .
Synthesis Analysis
While specific synthesis methods for “2-(2-Methoxyethoxy)benzaldehyde” were not found, there are general methods for synthesizing substituted benzaldehydes. One such method involves a two-step, one-pot reduction/cross-coupling procedure . This method employs a stable aluminum hemiaminal as a tetrahedral intermediate, protecting a latent aldehyde, making it suitable for subsequent cross-coupling with organometallic reagents .
Physical And Chemical Properties Analysis
“2-(2-Methoxyethoxy)benzaldehyde” has a boiling point of 120-125 °C (under a pressure of 3 Torr) and a predicted density of 1.095±0.06 g/cm3 .
Scientific Research Applications
Enzyme Catalyzed Asymmetric C–C-Bond Formation
2-(2-Methoxyethoxy)benzaldehyde plays a role in the field of enzyme catalysis. Research has shown that benzaldehyde lyase, a highly enantioselective enzyme, can catalyze the formation and cleavage of derivatives of benzoin, including those with methoxy groups (Kühl, Zehentgruber, Pohl, Müller, & Lütz, 2007).
Structural Analysis and Spectroscopy
Studies involving 2-methoxy-benzaldehyde have contributed to our understanding of molecular structures and interactions. X-ray crystallography and vibrational spectroscopy have been used to analyze C–H...O bonded dimers in this compound, providing insights into its molecular behavior and interactions (Ribeiro-Claro, Drew, & Félix, 2002).
Linkers for Solid Phase Organic Synthesis
In organic synthesis, specifically in solid-phase synthesis, 2-methoxy-benzaldehyde derivatives like 2-methoxy-4-hydroxybenzaldehyde have been explored as potential linkers. These aldehydes can undergo reductive amination, leading to the formation of secondary amines, which are key intermediates in various chemical syntheses (Swayze, 1997).
Synthesis of Amino Alcohols
Benzaldehydes, including methoxy-substituted variants, are used in the synthesis of amino alcohols. These compounds play a significant role in pharmaceutical and chemical research (Moshkin & Sosnovskikh, 2013).
Oxidation Studies
The oxidation behavior of methoxy benzaldehydes, including 2-methoxy-benzaldehyde, has been a subject of research, providing insights into their chemical properties and potential applications (Malik, Asghar, & Mansoor, 2016).
Enantioselective Carboligation
Studies have shown that benzaldehyde lyase can catalyze the enantioselective carboligation of aromatic aldehydes with methoxy acetaldehyde, which is significant for producing specific enantiomers of compounds (Demir, Seşenoğlu, Dünkelmann, & Müller, 2003).
Crystal Structure Analysis
The crystal structure of various benzaldehyde derivatives, including those with methoxy groups, has been studied, providing valuable information about their molecular geometry and potential applications (Jene, Chan, Cooke, & Ibers, 1999).
Safety And Hazards
“2-(2-Methoxyethoxy)benzaldehyde” is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .
Future Directions
While specific future directions for “2-(2-Methoxyethoxy)benzaldehyde” were not found, a stretchable semiconductor named poly (2- (3,3’-bis (2- (2- (2-methoxyethoxy)ethoxy)ethoxy)- [2,2’-bithiophen]-5)yl thiophene) (p (g2T-T)), which gives exceptional stretchability over 200% strain and 5000 repeated stretching cycles, has been reported . This semiconductor also facilitates the effective synthesis of a 11C radiolabeled aldehyde .
properties
IUPAC Name |
2-(2-methoxyethoxy)benzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-12-6-7-13-10-5-3-2-4-9(10)8-11/h2-5,8H,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJJJRAXOBGTWAI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC=CC=C1C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10460454 | |
Record name | 2-(2-methoxyethoxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10460454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methoxyethoxy)benzaldehyde | |
CAS RN |
92637-96-2 | |
Record name | 2-(2-methoxyethoxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10460454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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